



An In-depth Technical Guide to 5'-ODMT cEt G Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

5'-ODMT cEt G Phosphoramidite
(Amidite)

Cat. No.:

B12407937

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For researchers, scientists, and drug development professionals, the strategic incorporation of modified nucleotides is paramount in the design of potent and stable oligonucleotide therapeutics. This guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-O-ethyl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as 5'-ODMT cEt G Phosphoramidite. This particular phosphoramidite is a crucial building block for the synthesis of antisense oligonucleotides (ASOs), offering enhanced properties over natural nucleic acids.

Core Properties and Chemical Structure

5'-ODMT cEt G Phosphoramidite is a modified guanosine phosphoramidite that plays a significant role in the development of nucleic acid-based therapeutics.[1] The key modifications, the 5'-O-DMT group, the 2'-cEt (constrained ethyl) bridge, and the 3'-phosphoramidite moiety, each confer specific, advantageous properties for oligonucleotide synthesis and function. The DMT group is a protecting group essential for the stepwise, controlled synthesis of oligonucleotides on a solid support. The 2'-cEt modification locks the ribose ring into an N-type conformation, which increases the binding affinity of the resulting oligonucleotide to its target RNA and enhances its resistance to nuclease degradation.[1][2]

The chemical formula for 5'-ODMT cEt G Phosphoramidite is C46H56N7O9P. Its structure is characterized by a guanine base with an isobutyryl protecting group, a ribose sugar with the 2'-O-ethyl bridge and a 5'-O-DMT protecting group, and a 3'-phosphoramidite group.



Chemical Structure Diagram

Caption: Chemical structure of 5'-ODMT cEt G Phosphoramidite.

Quantitative Data Summary

The table below summarizes the key quantitative data for 5'-ODMT cEt G Phosphoramidite, which is essential for experimental design and execution.

Property	Value	Reference(s)
Chemical Formula	C46H56N7O9P	[1][3][4]
Molecular Weight	881.95 g/mol	[1][3]
CAS Number	945628-66-0	[1]
Appearance	White to off-white solid	[1]
Purity	≥98% (typically by HPLC)	
Solubility	Soluble in Acetonitrile, Dichloromethane	
Storage Conditions	-20°C, under inert gas (e.g., Argon)	[1]

Experimental Protocols

The incorporation of 5'-ODMT cEt G Phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated solid-phase synthesizer. The following is a generalized protocol for a single coupling step.

Materials and Reagents:

- 5'-ODMT cEt G Phosphoramidite
- Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
- Acetonitrile (anhydrous)

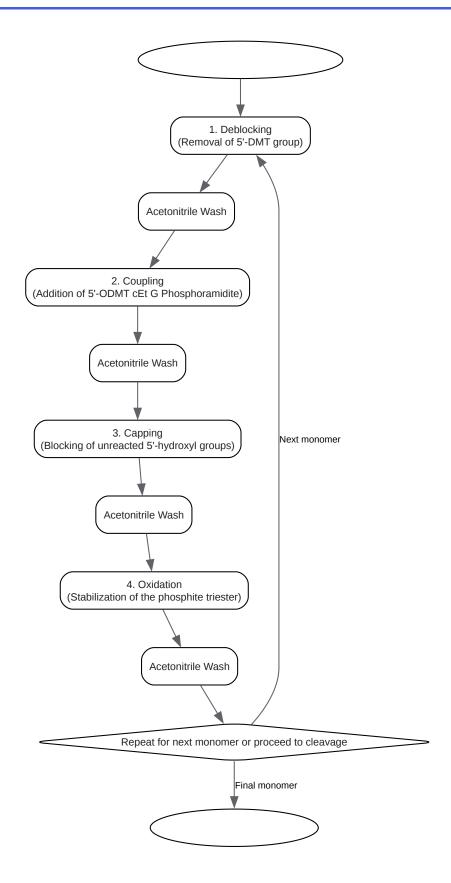


- Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
- Activator solution (e.g., 0.45 M Ethylthiotetrazole in Acetonitrile)
- Capping solution A (e.g., Acetic Anhydride/Lutidine/THF)
- Capping solution B (e.g., 16% N-Methylimidazole in THF)
- Oxidizing solution (e.g., 0.02 M lodine in THF/Water/Pyridine)
- Washing solution (Acetonitrile)
- Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

Standard Coupling Cycle Workflow:

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer to be added to the oligonucleotide chain.





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Caption: Standard phosphoramidite synthesis cycle.



Detailed Methodologies:

- Deblocking: The CPG-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction. This is followed by a thorough wash with anhydrous acetonitrile to remove the acid and the liberated trityl cation.
- Coupling: The 5'-ODMT cEt G Phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with the activator solution. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Capping: To prevent the elongation of chains that failed to couple in the previous step, a
 capping step is performed. The capping solutions react with and block any unreacted 5'hydroxyl groups, preventing the formation of deletion mutants.
- Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage using the oxidizing solution. This step completes the addition of one nucleotide.

Following the final coupling cycle, the synthesized oligonucleotide is cleaved from the CPG support and all protecting groups are removed by incubation in the cleavage and deprotection solution. The crude oligonucleotide is then typically purified by HPLC or PAGE.

Applications in Research and Drug Development

The inclusion of cEt modified nucleotides like 5'-ODMT cEt G Phosphoramidite is a key strategy in the design of second-generation ASOs. These modified oligonucleotides exhibit several advantageous properties:

- Enhanced Nuclease Resistance: The cEt modification significantly increases the stability of the oligonucleotide in biological fluids by protecting it from degradation by nucleases.
- Increased Binding Affinity: The constrained N-type conformation of the sugar leads to a higher binding affinity for complementary RNA targets, resulting in increased potency.



- Improved Pharmacokinetic Profile: The enhanced stability contributes to a longer half-life in vivo, allowing for less frequent dosing.
- Reduced Off-Target Effects: The high binding affinity can lead to improved specificity, potentially reducing off-target effects.

In conclusion, 5'-ODMT cEt G Phosphoramidite is a highly valuable reagent for the synthesis of modified oligonucleotides with therapeutic potential. Its unique structural features translate into superior biophysical and pharmacological properties, making it a cornerstone of modern antisense technology.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5'-ODMT cEt G Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407937#5-odmt-cet-g-phosphoramidite-structure-and-chemical-formula]

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